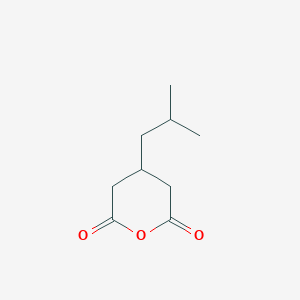

3-Isobutylglutaric anhydride

Vue d'ensemble

Description

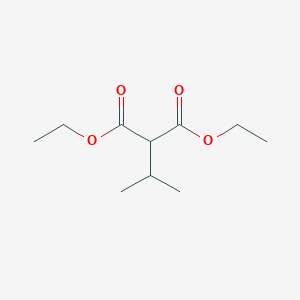

3-Isobutylglutaric anhydride, also known as this compound, is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

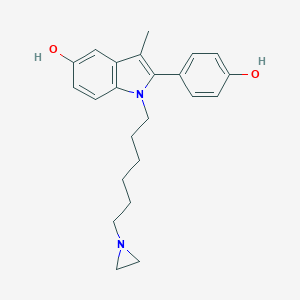

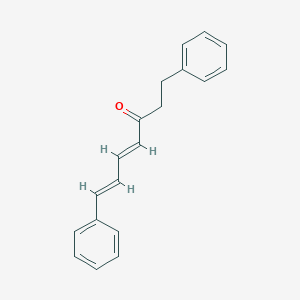

Synthesis of Pregabalin

3-Isobutylglutaric anhydride plays a crucial role in the enantioselective synthesis of Pregabalin, a significant pharmaceutical compound. It's involved in key steps like ring opening with cinnamyl alcohol and a Curtius rearrangement, leading to Pregabalin with high yield and enantiomeric excess (Hameršak, Stipetić, & Avdagić, 2007). Additionally, another study synthesized 3-Isobutyl glutaric acid, a precursor to this compound, demonstrating its importance in producing Pregabalin intermediates (Jing & Hebei Chemical, 2016).

Autoradiographic Detection in Immunology

In immunology, this compound has been utilized in the labeling of immunoglobulins for autoradiographic detection of cellular antigens. This application highlights its importance in biochemical research and diagnostics (Ostrowski et al., 1970).

Enzymatic Synthesis of Chiral Molecules

This compound has been a focus in studies on the enzymatic synthesis of chiral molecules. For instance, its enantioselective enzymatic desymmetrization has been investigated, emphasizing its potential in producing optically active compounds (Fryszkowska et al., 2006).

Solid-State Chemistry and NMR Analysis

Research on the solid-state chemistry of this compound, particularly in understanding methyl group rotation in organic solids, reveals its significance in analytical chemistry and material science. Such studies contribute to a deeper understanding of molecular dynamics in solid states (Beckmann et al., 2017).

Other Notable Applications

- In organic synthesis, this compound has been used in the synthesis of key pharmaceutical intermediates, showcasing its utility in drug development (Cook & Rovis, 2009).

- It also finds application in biochemistry, particularly in protein labeling and studying virus structures (Montelaro & Rueckert, 1975).

Mécanisme D'action

Target of Action

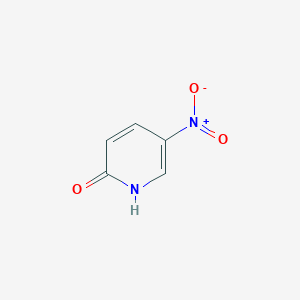

3-Isobutylglutaric anhydride is primarily used as an intermediate in the synthesis of (S)-Pregabalin . (S)-Pregabalin is a γ-amino butyric acid (GABA) analogue and has been found to activate L-glutamic acid decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 .

Mode of Action

It is known that it is converted into 3-isobutylglutaric acid, which is then used in the synthesis of (s)-pregabalin . (S)-Pregabalin, in turn, activates GAD, promoting the production of GABA .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the GABAergic pathway . By contributing to the synthesis of (S)-Pregabalin, it indirectly increases the production of GABA, one of the brain’s major inhibitory neurotransmitters .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 g/mol , and it has a XLogP3 of 1.7, indicating its lipophilicity

Result of Action

The primary result of the action of this compound is the synthesis of (S)-Pregabalin . (S)-Pregabalin has a dose-dependent protective effect on seizures and is a CNS-active compound . It has analgesic, anticonvulsant, and anxiolytic activity .

Safety and Hazards

3-Isobutylglutaric anhydride can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Analyse Biochimique

Biochemical Properties

It is known to be an impurity of Pregabalin, a ligand for the alpha-2-delta subunit of voltage-gated calcium channels that exhibits anticonvulsant and analgesic activity

Cellular Effects

Given its role as an impurity in Pregabalin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-(2-methylpropyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSGYCWYKZCYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467187 | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185815-59-2 | |

| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isobutylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

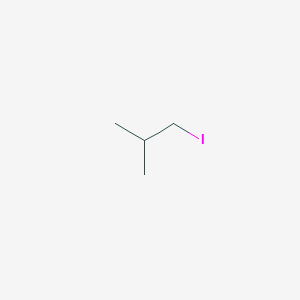

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described for 3-Isobutylglutaric anhydride in the production of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid?

A1: The research paper highlights a novel three-step synthesis of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid, utilizing this compound as a key intermediate. [] The synthesis begins with the formation of 3-isobutylglutaric acid from cyanoacetamide and isovaleric aldehyde. This acid is subsequently converted to this compound through a reaction with acetic anhydride. Finally, reacting the anhydride with ammonia yields the target compound, (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid. The importance of this synthetic route lies in its simplicity, the ready availability of starting materials, and the high yield achieved at each step, exceeding 80%, culminating in a cost-effective approach to produce the target compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)